molecular formula C9H12N2O B2795160 2-(Cyclopropylmethoxy)-3-methylpyrazine CAS No. 2202327-35-1

2-(Cyclopropylmethoxy)-3-methylpyrazine

Cat. No. B2795160
CAS RN: 2202327-35-1
M. Wt: 164.208
InChI Key: SXKBIWWNVQRFEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc., as well as chemical properties like acidity, basicity, reactivity, etc .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

Pyrazine derivatives are synthesized through various chemical processes, involving key synthons for creating heterocyclic substances with potential antimicrobial activities. For example, studies have explored the preparation of new indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). These findings highlight the versatility of pyrazine derivatives in synthesizing compounds with significant biological activities.

Catalytic Processes and Synthesis

Research has also been conducted on the catalytic synthesis of pyrazine derivatives. For instance, the study of ammoxidation processes for producing 2-cyanopyrazine from 2-methylpyrazine using a novel catalyst demonstrates the importance of selecting an efficient catalyst for improving yield and reaction conditions (Lei, 2005). Another example includes the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the chemical diversity achievable through specific cyclization reactions (Goryaeva et al., 2009).

Application in Green Chemistry

The development of green synthesis methods, such as the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, represents an efficient and environmentally friendly approach to producing pyrazine derivatives. This method achieves high product yield under optimized conditions, demonstrating the potential for sustainable chemical synthesis (Song et al., 2017).

Antibacterial Activity

The synthesis of novel oxadiazole derivatives, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, and their examination for antibacterial activity highlight the ongoing interest in pyrazine derivatives as potential antimicrobial agents. Such studies contribute to the discovery of new compounds with medicinal applications (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

Mechanism of Action

This is typically relevant for bioactive compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves discussing potential applications, ongoing research, and future studies involving the compound .

properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-9(11-5-4-10-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBIWWNVQRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-3-methylpyrazine

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